2,4,8,10-Tetraoxaspiro[5.5]undecane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,8,10-tetraoxaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2-9-5-8-1)3-10-6-11-4-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCSUUSPRCDKBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COCO1)COCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059566 | |
| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane | |
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Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126-54-5 | |
| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane | |
| Source | CAS Common Chemistry | |
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| Record name | 2,4,8,10-Tetraoxaspiro(5.5)undecane | |
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| Record name | Pentaerythritol diformal | |
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| Record name | Pentaerythritol diformal | |
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| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane | |
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| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane | |
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| Record name | 2,4,8,10-tetraoxaspiro[5.5]undecane | |
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| Record name | 2,4,8,10-Tetraoxaspiro(5.5)undecane | |
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Synthetic Methodologies for 2,4,8,10 Tetraoxaspiro 5.5 Undecane and Its Derivatives
Classical Condensation Approaches
The cornerstone of synthesizing the 2,4,8,10-Tetraoxaspiro[5.5]undecane framework is the acid-catalyzed condensation of pentaerythritol (B129877) with aldehydes or ketones. This approach allows for the formation of the characteristic spirocyclic structure.
The reaction between propenal and pentaerythritol is a well-established method for producing 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane, a key derivative. wikipedia.org The synthesis is essentially an acetal (B89532) formation reaction. wikipedia.org
The condensation reaction is typically carried out under acidic conditions, with an optimal pH range of 3-5. wikipedia.org This acidic environment facilitates the formation of the acetal. However, the reaction can be slow, often requiring long reaction times at elevated temperatures to achieve good yields. wikipedia.org Fine-tuning the reaction conditions, such as temperature and catalyst concentration, is crucial for maximizing the yield and minimizing side reactions. For instance, a yield of 80% can be achieved after a 50-minute reaction time at 80°C with a 20% excess of the aldehyde. wikipedia.org
Propenal has a tendency to polymerize, especially at the elevated temperatures required for the condensation reaction. wikipedia.org To prevent this unwanted side reaction, a stabilizing agent is often added. Hydroquinone (B1673460) is a commonly used stabilizer in this context. wikipedia.orgnih.gov It functions by inhibiting the polymerization of the unsaturated aldehyde, thereby ensuring that the desired condensation reaction is the primary pathway.
The formation of the acetal is a reversible reaction that produces water as a byproduct. To drive the equilibrium towards the product side and maximize the yield, the water formed during the reaction must be continuously removed. wikipedia.org A common and effective technique for this is azeotropic distillation. wikipedia.orgnih.gov This involves using a solvent, such as benzene (B151609) or toluene (B28343), which forms a low-boiling azeotrope with water. wikipedia.orgnih.govwikipedia.org The azeotrope is distilled off, effectively removing the water and pushing the reaction to completion. kochmodular.com
To create derivatives of this compound with different substituents, non-symmetrical ketones can be used in the condensation reaction with pentaerythritol. nih.gov This method allows for the synthesis of 3,3,9,9-tetrasubstituted derivatives. nih.govnih.gov The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and carried out in a solvent like benzene or toluene. nih.gov Similar to the propenal reaction, azeotropic distillation using a Dean-Stark trap is employed to remove the water produced. nih.gov
Table 1: Synthesis of Substituted this compound Derivatives
| Reactants | Catalyst | Solvent | Water Removal Method | Product |
|---|
Condensation of Propenal and Pentaerythritol
Hydrothermal Synthesis Strategies
While classical condensation methods are prevalent, research into alternative synthetic routes is ongoing. Hydrothermal synthesis represents a potential alternative strategy, although specific examples for the direct synthesis of this compound are not as extensively documented in the provided context. This method typically involves carrying out the reaction in water at high temperatures and pressures.
Synthesis from Formaldehyde (B43269) under Hydrothermal Conditions
A straightforward method for synthesizing this compound involves the use of formaldehyde as the sole precursor under hydrothermal conditions. researchgate.net This approach is noted for its simplicity. researchgate.net The reaction is facilitated by the presence of kaolin (B608303) clay and boric acid. researchgate.net
Another established method for producing this compound, also known as pentaerythritol diformal, involves reacting pentaerythritol with a slight excess of paraformaldehyde. nasa.gov This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at temperatures ranging from 110 to 150°C for a short duration of up to 10 minutes. nasa.gov This process is reported to yield the diformal product in greater than 90%. nasa.gov The reaction can proceed in two steps, with the initial formation of the monoformal followed by the diformal. nasa.gov
Investigation of Catalytic Systems (e.g., Kaolin Clay, Boric Acid)
The synthesis of this compound and its derivatives often employs various catalytic systems to enhance reaction efficiency and yield.
Kaolin Clay: Kaolin clay has been utilized as a catalyst in the hydrothermal synthesis of this compound from formaldehyde. researchgate.net Kaolin's plate-like particle shape and chemical inertness are distinguishing features. nih.gov In some syntheses, kaolin is used as a support for other catalysts, such as in the creation of CuO/kaolin nanocomposites. nih.gov
Boric Acid: Boric acid serves as a mild, inexpensive, and commercially available Lewis acid catalyst in a variety of organic reactions. semanticscholar.orgresearchgate.net It has been successfully used in the synthesis of this compound in conjunction with kaolin clay under hydrothermal conditions. researchgate.net Boric acid is known to be an effective catalyst for condensation reactions and esterification. semanticscholar.org It is considered environmentally benign and can be used in small concentrations, often around 5 mol%, to achieve high yields. iosrjournals.org
Preparation of Specific Functionalized this compound Derivatives
Synthesis of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU)
The synthesis of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) was first reported in 1950. wikipedia.org The primary method involves the condensation reaction of pentaerythritol and propenal (acrolein). wikipedia.org This reaction is typically conducted under acidic conditions, with a pH range of 3-5. wikipedia.org To prevent the polymerization of propenal at elevated temperatures, a stabilizer such as hydroquinone is added. wikipedia.org The reaction mixture is heated under reflux, followed by neutralization and purification steps, including vacuum fractionation.
| Reactants | Catalyst/Conditions | Product | Reference |
| Pentaerythritol, Propenal | Acidic pH (3-5), Hydroquinone | 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane | wikipedia.org |
DVTOSU is a key precursor for the synthesis of its isomer, 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU). wikipedia.orgwikipedia.org
Synthesis of 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU)
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU) is synthesized through the rearrangement of its isomer, DVTOSU. wikipedia.org This exothermic reaction can occur spontaneously but is often catalyzed for industrial-scale production at elevated temperatures. wikipedia.org Various catalytic systems have been developed for this isomerization, including:
Potassium tert-butoxide.
UV irradiation with iron pentacarbonyl.
Alkali metal alkoxide/ethyleneamine solutions. google.comgoogle.com
Tris(triphenylphosphine)rhodium chloride under neutral aprotic conditions. google.com
A specific example of the synthesis involves refluxing DVTOSU in pentane (B18724) with iron pentacarbonyl as a catalyst, followed by irradiation with a UV lamp. google.com
| Starting Material | Catalyst/Conditions | Product | Reference |
| 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) | Potassium tert-butoxide | 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU) | |
| 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) | UV irradiation, Iron pentacarbonyl | 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU) | google.com |
| 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) | Alkali metal alkoxide/ethyleneamine | 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU) | google.comgoogle.com |
Preparation of Halogenated Spiro-Undecane Derivatives (e.g., 3,9-bis(2-chloroethyl)-)
The halogenated derivative, 3,9-bis(2-chloroethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane, can be synthesized by the addition of hydrogen chloride to the allylic double bonds of DVTOSU, achieving a yield of 80%. wikipedia.org An alternative method involves the reaction of acrolein with hydrogen chloride and pentaerythritol. google.com To optimize this reaction for industrial efficiency and high yield, the amount of hydrogen chloride in the reaction liquid is maintained at a molar ratio of ≥0.15 relative to water, with a preferred reaction temperature between -20°C and 15°C. google.com
| Reactants | Conditions | Product | Yield | Reference |
| 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane, Hydrogen Chloride | Addition Reaction | 3,9-bis(2-chloroethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | 80% | wikipedia.org |
| Acrolein, Hydrogen Chloride, Pentaerythritol | Molar ratio of HCl to water ≥0.15, -20 to 15°C | 3,9-bis(2-chloroethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | High | google.com |
Preparation of Cyanoethyl Spiro-Undecane Derivatives (e.g., 3,9-bis(2-cyanoethyl)-)
The cyanoethyl derivative, 3,9-bis(2-cyanoethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane, is prepared through the nucleophilic addition of hydrogen cyanide to the allylic double bonds of DVTOSU. wikipedia.org This reaction results in a 50% yield of the corresponding 3,9-bis(2-cyanoethyl)- derivative. wikipedia.org
| Reactants | Product | Yield | Reference |
| 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane, Hydrogen Cyanide | 3,9-bis(2-cyanoethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | 50% | wikipedia.org |
Synthesis of Hydroxyethyl Spiro-Undecane Derivatives (e.g., 3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-)
The compound 3,9-bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane, also known as spiroglycol, is a key starting material for the synthesis of more complex derivatives. researchgate.net An example of its application is in the synthesis of the antioxidant AO-80, which is 3,9-Bis{2-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)-propionyloxy]-1,1-dimethyl}-2,4,8,10-tetraoxaspiro[5.5]undecane. researchgate.net
The synthesis of AO-80 is achieved through a transesterification reaction. This process involves reacting spiroglycol with methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate (KY-250) in the presence of an organotin catalyst. researchgate.net The reaction is carried out at elevated temperatures to drive the transesterification process, leading to the formation of the desired product.
Optimal reaction conditions for this synthesis have been identified to maximize the yield and purity of the final product. researchgate.net The product is then purified through recrystallization, a common technique for purifying solid organic compounds. researchgate.net The structure of the synthesized AO-80 is confirmed using spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Molar Ratio (R1:R2:Cat) | Temperature | Time | Yield |
| Spiroglycol | KY-250 | Organotin | 1 : 2.2 : 0.044 | 190 °C | 8 h | ≥72% |
Synthesis of 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives
The synthesis of 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives has been a subject of interest due to the unique stereochemical properties of these molecules, including axial chirality. mdpi.comnih.gov These compounds are typically synthesized through the condensation of pentaerythritol with an appropriate aldehyde or ketone.
One specific example is the synthesis of 3,9-Di-tert-butyl-2,4,8,10-tetraoxaspiro[5.5]undecane. This compound is prepared by the condensation of pivaldehyde with pentaerythritol. nih.gov The reaction is conducted in toluene with phosphotungstic acid serving as a catalyst. nih.gov The mixture is refluxed for several hours to ensure the reaction goes to completion. nih.gov After the reaction, the solvent is removed, and the crude product is purified by washing and recrystallization from ethanol (B145695) to yield a white solid. nih.gov
Another example involves the synthesis of 3,9-Dimethyl-3,9-bis(methoxycarbonylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane. mdpi.com The specifics of its synthesis highlight the versatility of the methodologies available for creating diverse substitutions on the spiro-undecane backbone. The characterization of this compound was performed using NMR and mass spectrometry, confirming its structure. mdpi.com
| Derivative | Reactants | Catalyst/Solvent | Conditions | Yield |
| 3,9-Di-tert-butyl-2,4,8,10-tetraoxaspiro[5.5]undecane | Pivaldehyde, Pentaerythritol | Phosphotungstic acid / Toluene | Reflux for 6 h | 65% |
| 3,9-Dimethyl-3,9-bis(methoxycarbonylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | Not specified | Not specified | Not specified | 57% |
The study of these tetrasubstituted derivatives is significant for understanding their conformational behavior and potential applications in materials science and stereochemistry. mdpi.comnih.gov
Stereochemical and Conformational Analysis of 2,4,8,10 Tetraoxaspiro 5.5 Undecane Derivatives
Conformational Behavior of the 2,4,8,10-Tetraoxaspiro[5.5]undecane Skeleton
The flexibility of the dual six-membered rings in the this compound skeleton allows for a variety of conformations. The interplay of these conformations is crucial to understanding the molecule's properties and reactivity.
Analysis of Six-Membered Ring Conformations (e.g., Chair Conformations)
The six-membered 1,3-dioxane (B1201747) rings in this compound derivatives predominantly adopt a chair conformation. This conformation is the most stable arrangement for cyclohexane (B81311) and its heterocyclic analogues as it minimizes both angle strain and torsional strain. libretexts.org In substituted derivatives, such as 3,9-bis(2,4-dichlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane, both of the six-membered heterocycles adopt chair conformations. nih.govresearchgate.net The specific orientation of substituents on these chair conformers can be either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).
Conformational Free Enthalpies of Substituents
The position of substituents on the chair-shaped rings (axial vs. equatorial) has a significant impact on the molecule's stability. The relative energy differences between these positions are known as conformational free enthalpies. Generally, bulkier substituents prefer the equatorial position to minimize steric hindrance. This preference can be quantified, and the equilibrium between conformers is dictated by these energy differences. While specific conformational free enthalpy values for substituents on the this compound skeleton require detailed experimental and computational studies, the principles are analogous to those of substituted cyclohexanes.
Heterocycle Flipping and Enantiomeric Inversion Processes
The chair conformations of the 1,3-dioxane rings are not static. They can undergo a process called ring flipping, where one chair conformation converts into another. In certain substituted this compound derivatives, this ring flipping can lead to an interesting phenomenon: enantiomeric inversion. nih.gov For some derivatives, the flipping of the heterocycle is an enantiomeric inversion process. nih.gov This means that the ring flip converts the molecule into its non-superimposable mirror image (enantiomer). This process is often studied using dynamic NMR experiments, which can provide information about the energy barriers of the inversion. nih.gov
Chirality in this compound Derivatives
Chirality, or "handedness," is a key concept in stereochemistry. A molecule is chiral if it is non-superimposable on its mirror image. In the context of this compound, chirality can arise from different sources.
Investigation of Axial Chirality
A particularly interesting form of chirality observed in derivatives of this compound is axial chirality. nih.gov This type of chirality arises not from a stereogenic center (a carbon atom with four different substituents), but from the spatial arrangement of substituents around a chiral axis. In some 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives, the molecule possesses axial chirality. nih.gov The investigation of these axially chiral compounds has been a focus of stereochemical studies, often employing conformational analysis and variable temperature NMR experiments to understand their behavior. nih.gov
Identification of Chiral Axes (e.g., C3-C6, C6-C9)
In certain derivatives of this compound, particularly those with dissimilar substituents at both ends of the spiro system, the concept of axial chirality becomes crucial. nih.gov Unlike point chirality, which centers on a stereogenic atom, axial chirality arises from the non-planar arrangement of substituents around an axis. For these spiro compounds, two principal chiral axes can be identified: the C3-C6 axis and the C6-C9 axis. nih.gov
The presence of these chiral axes is a consequence of the restricted rotation around the bonds connecting the substituted carbons of the dioxane rings to the central spiro carbon (C6). The bulky nature of the substituents and the rigid chair conformation of the 1,3-dioxane rings prevent free rotation, leading to a stable, chiral arrangement of the molecule in space. nih.gov This is a key feature that distinguishes these molecules from simpler acyclic or monocyclic systems.
Analysis of Possible Stereoisomers and Anancomeric Structures
The existence of two chiral axes, in addition to potential helical chirality of the spiro skeleton, gives rise to a number of possible stereoisomers. For a monospirane with two distinct chiral axes, a total of six isomers can be theoretically predicted. nih.gov
A significant aspect of the stereochemistry of these derivatives is the prevalence of anancomeric structures. Anancomeric, or conformationally restricted, systems are those in which one conformer is so energetically favored that it overwhelmingly dominates the conformational equilibrium. In the context of 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives, large energy differences between substituents at the same positions lead to these anancomeric structures. nih.gov This means that the flipping of the cyclohexane or dioxane rings is severely hindered, locking the molecule into a single, preferred conformation.
Table 1: Possible Stereoisomers for a Monospirane with Two Chiral Axes and Helical Chirality
| Isomer | Description |
|---|---|
| I | Specific spatial arrangement of substituents |
| II | Diastereomer of I |
| III | Diastereomer of I |
| IV | Enantiomer of I |
| V | Enantiomer of II |
| VI | Enantiomer of III |
Note: In cases of similar substitution at C3 and C9, certain structures may become equivalent, reducing the total number of unique isomers. nih.gov
Spectroscopic and Analytical Methodologies for Stereochemical Elucidation
Determining the precise three-dimensional structure and conformational dynamics of these complex spiro compounds requires sophisticated analytical techniques.
Variable Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Variable Temperature (VT) NMR spectroscopy is a powerful tool for investigating the dynamic processes and conformational equilibria in molecules. nih.govox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the signals that correspond to conformational exchanges, such as ring flipping. ox.ac.uk
For 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives, VT-NMR experiments have been instrumental in studying their configurational and conformational behavior. nih.gov The technique allows researchers to probe the energy barriers associated with conformational changes and to identify the temperature at which different conformers may begin to interconvert on the NMR timescale. This provides direct evidence for the flexibility or rigidity of the spiro system and helps to confirm the presence of anancomeric structures. nih.gov
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. researchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's preferred conformation.
For this compound derivatives, X-ray diffraction studies have confirmed the chair conformation of the two six-membered heterocycles. nih.gov In the case of 3,9-bis(2,4-dichlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane, the analysis revealed that the two halves of the molecule are related by a crystallographic twofold rotation axis passing through the central spiro-carbon atom. nih.gov Such studies are invaluable for validating the conformational preferences predicted by other methods and for providing a solid foundation for understanding the stereochemical features of these compounds.
Table 2: Crystal Data and Structure Refinement for a Derivative
| Parameter | Value |
|---|---|
| Empirical formula | C₁₉H₁₆Cl₄O₄ |
| Crystal system | Monoclinic |
| Space group | C2/c |
| a, b, c (Å) | 18.012 (3), 9.6085 (18), 11.758 (2) |
| β (°) | 108.694 (3) |
| Volume (ų) | 1928.3 (6) |
| Z | 4 |
Data for 3,9-bis(2,4-dichlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane. nih.gov
Reaction Mechanisms and Chemical Transformations Involving 2,4,8,10 Tetraoxaspiro 5.5 Undecane
Addition Reactions on Unsaturated Spiro-Acetals
The presence of vinyl groups in 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) allows for a variety of nucleophilic addition reactions to the allylic double bonds. These reactions are crucial for modifying the properties of the spiro-acetal monomer and for the synthesis of new functionalized derivatives.
Nucleophilic Addition to Allylic Double Bonds of DVTOSU
The electron-withdrawing nature of the adjacent oxygen atoms in the acetal (B89532) rings influences the reactivity of the vinyl groups, making them susceptible to attack by nucleophiles.
Alcohols, such as methanol, can undergo nucleophilic addition to the double bonds of DVTOSU. wikipedia.orgwikipedia.org This reaction leads to the formation of the corresponding 3,9-bis(2-methoxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane. wikipedia.orgwikipedia.org While the reaction is well-established, specific details regarding catalysts and reaction yields are not extensively documented in readily available literature.
Similarly, carboxylic acids like ethanoic acid (acetic acid) can be added across the double bonds of DVTOSU. wikipedia.orgwikipedia.org This results in the formation of 3,9-bis(2-acetoxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane. wikipedia.orgwikipedia.org This reaction provides a pathway to introduce ester functionalities to the spiro-acetal structure.
Hydrogen chloride adds to the vinyl groups of DVTOSU to yield 3,9-bis(2-chloroethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane. wikipedia.orgwikipedia.org This reaction has been reported to proceed with a yield of 80%. wikipedia.orgwikipedia.org
The addition of hydrogen cyanide to DVTOSU results in the formation of 3,9-bis(2-cyanoethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane. wikipedia.orgwikipedia.org This cyanoethylation reaction has been documented with a yield of 50%. wikipedia.orgwikipedia.org
| Reagent | Product | Reported Yield |
|---|---|---|
| Methanol | 3,9-bis(2-methoxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | Not Specified |
| Ethanoic Acid | 3,9-bis(2-acetoxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | Not Specified |
| Hydrogen Chloride (HCl) | 3,9-bis(2-chloroethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | 80% |
| Hydrogen Cyanide (HCN) | 3,9-bis(2-cyanoethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | 50% |
Isomerization and Rearrangement Reactions
The 2,4,8,10-tetraoxaspiro[5.5]undecane system can undergo isomerization and rearrangement reactions, most notably the shift of double bonds in its unsaturated derivatives.
A key and well-documented reaction is the isomerization of 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) to its more reactive isomer, 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU). wikipedia.orgwikipedia.org In this rearrangement, the double bonds shift from the allyl position to the vinylidene (ketene acetal) position. wikipedia.org This transformation is significant as DETOSU is an important monomer for the formation of polyorthoesters. wikipedia.orgwikipedia.org
The rearrangement of DVTOSU to DETOSU is an exothermic reaction that can occur spontaneously. wikipedia.org For industrial-scale production, this isomerization is typically carried out at elevated temperatures in the presence of catalysts. wikipedia.org The reaction can be facilitated by alkaline media, such as n-butyllithium in ethylenediamine (B42938) or potassium tert-butoxide in ethylenediamine. wikipedia.org Photochemical methods, involving UV irradiation in the presence of iron pentacarbonyl as a catalyst and triethylamine (B128534) in boiling pentane (B18724), have also been employed. wikipedia.org
Isomerization of Divinyl Acetals to Ketene (B1206846) Acetals (DVTOSU to DETOSU)
A key transformation in the chemistry of substituted this compound derivatives is the isomerization of 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) to 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU). wikipedia.org This reaction involves a shift of the double bonds from the terminal allyl position in DVTOSU to the vinyl position in DETOSU, converting the diallyl acetal into a highly reactive diketene (B1670635) acetal. wikipedia.org DETOSU serves as a critical bifunctional monomer for producing poly(ortho esters) through its polyaddition reaction with diols. wikipedia.org
The isomerization of DVTOSU to DETOSU can be effectively catalyzed to proceed at elevated temperatures for industrial-scale production. wikipedia.org While specific details on alkali metal alkoxide/ethyleneamine solutions are proprietary, the general mechanism involves a strong base, such as potassium tert-butoxide, which is commonly used for such rearrangements. The base facilitates the deprotonation and subsequent protonation steps that lead to the migration of the double bond to the more thermodynamically stable position.
Photochemical methods can also induce molecular rearrangements. Iron pentacarbonyl (Fe(CO)₅) is a known photocatalyst that, upon irradiation with UV light, can dissociate into highly reactive iron carbonyl fragments like Fe(CO)₄ and Fe(CO)₃. polymtl.ca These species can catalyze a variety of reactions, including isomerizations. In the context of divinyl acetals, such a catalyst could facilitate the double bond migration from DVTOSU to DETOSU. polymtl.caresearchgate.net The process is dependent on the wavelength of the light source, which determines the degree of dissociation of the iron pentacarbonyl catalyst. polymtl.ca
The isomerization of DVTOSU to its ketene acetal counterpart, DETOSU, is an exothermic reaction. wikipedia.org This transformation can also occur spontaneously, with the reaction proceeding toward complete conversion. wikipedia.org The spontaneity indicates that DETOSU is the more thermodynamically stable isomer under typical conditions. However, pure DETOSU is relatively unstable and can hydrolyze quickly in the presence of water or spontaneously isomerize back to the less reactive DVTOSU during storage. wikipedia.org
Table 1: Comparison of DVTOSU to DETOSU Isomerization Methods
| Method | Catalyst/Condition | Description |
|---|---|---|
| Catalytic Rearrangement | Elevated temperatures, base catalysts (e.g., alkali metal alkoxides) | A common industrial method involving a base to facilitate the double bond shift. wikipedia.org |
| Photochemical Rearrangement | Iron Pentacarbonyl (Fe(CO)₅), UV light | A light-induced method where reactive iron carbonyl fragments catalyze the isomerization. polymtl.caresearchgate.net |
| Spontaneous Conversion | Storage/Time | The reaction is exothermic and can proceed spontaneously to completion, indicating DETOSU is the more stable isomer. wikipedia.org |
Ring-Opening and Hydrolysis Pathways
The stability and degradation of the tetraoxaspiro[5.5]undecane core are crucial for its use in polymeric systems, particularly for applications like controlled drug release, which rely on predictable hydrolysis.
Polymers derived from DETOSU, known as poly(ortho esters), are designed to be sensitive to acidic conditions. The ortho ester linkages within the polymer backbone are susceptible to acid-catalyzed hydrolysis. nih.govresearchgate.net This degradation process is first-order with respect to the concentration of the acid catalyst and the number of ortho ester linkages. nih.gov The hydrolysis leads to the cleavage of the polymer chain into smaller, non-toxic molecules, such as alcohols and esters. researchgate.net This characteristic is exploited in drug delivery systems, where the polymer matrix erodes in a controlled manner under physiological conditions, releasing an embedded therapeutic agent. capes.gov.brnih.gov The rate of hydrolysis can be precisely controlled by incorporating acidic excipients or by building acidic segments directly into the polymer backbone. nih.govcapes.gov.br
The central tetraoxaspiro[5.5]undecane ring system demonstrates significant stability during the polymerization process. In the formation of poly(ortho esters) via the polyaddition of diols to DETOSU, the reaction occurs at the activated double bonds of the ketene acetal groups. The spirocyclic core itself does not typically undergo ring-opening. This stability ensures that the resulting polymer backbone contains the intact tetraoxaspiro unit, which is essential for the desired properties of the final material, including its specific hydrolysis mechanism. However, under certain conditions with strong acid catalysts like boron trifluoride diethyl etherate, the parent compound DVTOSU can react with diols to form polymers, suggesting that ring-opening can be induced under specific, more aggressive catalytic conditions. wikipedia.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym | Chemical Formula |
|---|---|---|
| This compound | - | C₇H₁₂O₄ |
| 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane | DVTOSU | C₁₁H₁₆O₄ |
| 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane | DETOSU | C₁₁H₁₆O₄ |
| Iron Pentacarbonyl | IPC | Fe(CO)₅ |
| Potassium tert-butoxide | - | C₄H₉KO |
| Boron trifluoride diethyl etherate | - | (C₂H₅)₂O·BF₃ |
Hydrolytic Degradation of Polymers Containing Spiro-Acetal Moieties
Polymers incorporating spiro-acetal moieties, such as those derived from this compound, are recognized for their susceptibility to hydrolytic degradation, particularly under acidic conditions. rsc.orgnih.gov This characteristic is a key feature in the design of degradable polymers for various applications, including sustainable materials and biomedical devices. nih.govdigitellinc.com The degradation process involves the cleavage of the acetal linkages within the polymer backbone, leading to the breakdown of the polymer into smaller, often soluble, molecules and oligomers. rsc.orgrsc.org
The fundamental mechanism of this degradation is the acid-catalyzed hydrolysis of the acetal bond. nih.gov In the presence of an acid and water, the acetal group undergoes a nucleophilic attack by water. nih.gov This process initially forms a hemiacetal, which is an unstable intermediate. The hemiacetal rapidly decomposes into an aldehyde and two alcohol functional groups, effectively scissoring the polymer chain. nih.gov This reaction is first-order with respect to the concentration of the acid catalyst and the number of ortho-ester linkages. nih.gov
Several research studies have investigated the hydrolytic degradation of various spiro-acetal-containing polymers, providing insights into the degradation products and the factors influencing the degradation rate. For instance, the degradation of a polyacetal derived from a vanillin-based spiro-acetal monomer (VPA) and cyclohexanedimethanol vinyl ether (CDVE) was studied under acidic conditions. The primary degradation products identified were vanillin (B372448), acetaldehyde, and 1,4-cyclohexanedimethanol. digitellinc.com Similarly, a spiro polycycloacetal derived from vanillin and 4,4′-difluorobenzophenone (DFP) was found to degrade into vanillin and pentaerythritol (B129877) under acidic conditions. rsc.org
The monitoring of this degradation is often carried out using techniques like in-situ nuclear magnetic resonance (NMR) spectroscopy. nih.govdigitellinc.com For example, the disappearance of the acetal proton peak and the appearance of a peak corresponding to an arylaldehyde derivative in the 1H NMR spectrum provide strong evidence of the polymer backbone breaking down. nih.gov
The rate of hydrolytic degradation is significantly influenced by the surrounding environment. The solvent system plays a crucial role; for example, deuterated acetone (B3395972) was found to promote rapid degradation, while deuterium (B1214612) oxide slowed the reaction considerably. digitellinc.com The degradation of a spiro polycycloacetal in acidic d-acetone was observed to be complete within 10 hours. rsc.org The pH of the environment is another critical factor, with acidic conditions accelerating the degradation process, a desirable feature for applications like intracellular drug delivery. nih.govnih.gov
The table below summarizes the thermal properties of some spiro-acetal polymers, which are relevant to their stability and processing conditions before degradation.
| Polymer | Glass Transition Temperature (Tg) | 5% Mass Loss Temperature (Td5) |
| VPA-CDVE | 80 °C | 252 °C |
| Spiro Polycycloacetals (general) | 179–243 °C | 343–370 °C |
| Data sourced from multiple studies. rsc.orgdigitellinc.com |
The following table lists the identified degradation products from different spiro-acetal polymer systems.
| Polymer System | Degradation Products |
| Vanillin-based spiro-acetal monomer (VPA) with cyclohexanedimethanol vinyl ether (CDVE) | Vanillin, Acetaldehyde, 1,4-Cyclohexanedimethanol |
| Spiro polycycloacetal from vanillin and 4,4′-difluorobenzophenone (DFP) | Vanillin, Pentaerythritol, Oligomeric byproducts |
| Data sourced from multiple studies. digitellinc.comrsc.org |
Polymer Chemistry and Macromolecular Applications of 2,4,8,10 Tetraoxaspiro 5.5 Undecane Derivatives
Monomeric Role of 2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives
The distinct chemical structures of this compound derivatives allow them to function as specialized monomers in polymerization processes, leading to the formation of polymers with unique characteristics.
DVTOSU as an Acetal-Type Crosslinking Agent Comonomer
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) is a diallyl acetal (B89532) that plays a significant role as a crosslinking agent in polymer synthesis. wikipedia.org Its structure, featuring a spiro[5.5]undecane core with two vinyl groups, allows it to participate in various polymerization reactions. wikipedia.org DVTOSU is particularly utilized as an acetal-type crosslinking agent comonomer in the radical emulsion copolymerization of monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA). researchgate.net The presence of the tetraoxaspiro cycle within its structure imparts acid-degradable properties to the resulting copolymers, making them suitable for applications such as drug delivery systems. researchgate.net The synthesis of DVTOSU typically involves the acid-catalyzed condensation of pentaerythritol (B129877) and propenal. wikipedia.org
DETOSU as a Bifunctional Monomer for Polyorthoesters
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU) is a bicyclic ketene (B1206846) acetal that serves as a reactive bifunctional monomer. wikipedia.org It is synthesized through the isomerization of DVTOSU, a process that involves shifting the double bonds from the allyl to the vinyl position. wikipedia.orgwikipedia.org This structural rearrangement activates the double bonds, making DETOSU a key building block for the formation of polyorthoesters through polyaddition reactions with diols. wikipedia.org Polyorthoesters synthesized from DETOSU are biodegradable and are particularly useful in the development of drug delivery systems where controlled release is achieved via surface erosion under physiological conditions. wikipedia.org
Radical Polymerization Processes
Radical polymerization is a key technique for incorporating this compound derivatives into polymer chains, enabling the creation of materials with specific functionalities.
Radical Emulsion Copolymerization with Various Monomers
Radical emulsion copolymerization is a widely used method for synthesizing copolymers incorporating DVTOSU. This process allows for the creation of stable latexes and microgels with properties that can be tuned by adjusting the comonomer composition and reaction conditions.
Table 1: Effect of DVTOSU on HEMA Copolymerization
| Property | Observation upon DVTOSU addition |
| Conversion | Slow decrease researchgate.net |
| Hydrodynamic Diameter | Increase researchgate.net |
| Zeta Potential | Decrease researchgate.net |
Copolymers of DVTOSU and N,N-dimethylacrylamide (DMA) have been synthesized via radical polymerization in solution. lew.ro This process yields "smart" polymers that exhibit properties such as gel formation, amphiphilicity, and pH sensitivity. lew.ro The resulting poly(DMA-co-DVTOSU) copolymers possess good thermal stability and form open, homogeneous network structures. lew.ro The incorporation of the spiroacetal moiety from DVTOSU introduces the potential for acid-catalyzed degradation, a valuable feature for biomedical applications. lew.ro The polymerization is typically carried out using a radical initiator like dibenzoyl peroxide in a solvent such as N,N-dimethylacetamide. lew.ro
Table 2: Thermal Properties of Poly(DMA-co-DVTOSU) Copolymer
| Thermal Process | Onset Temperature (°C) | Maximum Decomposition Temperature (°C) | Endset Temperature (°C) | Mass Change (%) |
| Process I | 90 | 172 | 246 | 77.7 lew.ro |
| Process II | 380 | 431 | 460 | 20.2 lew.ro |
Residual mass at 573 °C: 2.1% lew.ro
Copolymerization with Maleic Anhydride (B1165640) (MAh)
The copolymerization of this compound derivatives, particularly 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU), with maleic anhydride (MAh) has been investigated for the development of new functional polymeric materials. These copolymers are of interest for biomedical applications, such as drug delivery systems, due to the reactive nature of the anhydride group, which allows for further modification and bioconjugation. nih.govmdpi.com
Research has been dedicated to the synthesis of new polymeric compounds based on the copolymer of maleic anhydride and DVTOSU, designated as PMAU. nih.gov These studies focus on creating a polymeric network that can be functionalized for use as a drug carrier system. nih.gov The investigation into these copolymers has demonstrated their potential as matrices for linking bioactive compounds and achieving controlled release. nih.gov
The functionalization of the PMAU copolymer can be achieved by opening the maleic anhydride ring. For instance, erythritol (B158007), a multifunctional and non-toxic compound, has been used to open the anhydride ring, thereby enhancing the functionality of the copolymer and imparting antioxidant properties. nih.gov These modified polymeric matrices have been successfully loaded with therapeutic agents like acetaminophen (B1664979) and codeine, as well as their fixed-dose combinations. nih.gov
Physicochemical analyses have confirmed the formation of these copolymers and their drug-loaded bioconjugates. Techniques such as Fourier transform infrared spectroscopy (FTIR) are used to verify the chemical structure. nih.gov Furthermore, measurements of contact angle, zeta potential, and hydrodynamic radius provide insights into the surface properties and stability of the resulting polymeric networks. nih.gov For example, a decrease in zeta potential values in drug-loaded samples can indicate the formation of a stable bioconjugate. nih.gov Near-infrared chemical imaging has also been employed to identify specific bands corresponding to the bioconjugation of drugs like acetaminophen and codeine. nih.gov
The alternating copolymerization of maleic anhydride with other vinyl monomers is a well-established process, often proceeding via a free-radical mechanism to form copolymers with a 1:1 molar ratio of the comonomers. researchgate.net This alternating tendency is due to the formation of a charge-transfer complex between the electron-acceptor maleic anhydride and an electron-donor comonomer. sigmaaldrich.com
Copolymerization with Itaconic Anhydride (ItA)
Copolymers based on itaconic anhydride (ItA) and 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (referred to as U in some literature) have been synthesized through radical polymerization. scbt.com These studies describe the preparation of a series of copolymers with varying molar ratios of the two monomers, using initiators such as 2,2-azobisisobutyronitrile (AIBN). scbt.com The resulting chemical structures are typically confirmed using spectroscopic methods like FTIR and ¹H NMR, and their thermal stability is also characterized. scbt.com
The incorporation of itaconic acid (IA), the hydrolyzed form of ItA, and its derivatives into polymers is a growing area of research, particularly for creating bio-based materials. nih.gov Free radical aqueous polymerization is a common method for copolymerizing IA and its derivatives, using initiators like potassium peroxodisulfate. nih.gov The thermal properties of the resulting poly(IA-co-derivatives) are often investigated using thermogravimetric analysis (TGA) and FTIR. nih.gov Such analyses have shown that heating can promote the formation of hydrogen bonds between the carboxylic acid groups within the polymer chains, followed by dehydration. nih.gov
The copolymerization of itaconate esters, such as di-n-butyl itaconate (DBI), has been explored to create materials with elastomeric properties. semanticscholar.org Nitroxide-mediated polymerization (NMP) has been used for the copolymerization of DBI with styrene, although the homopolymerization of DBI via NMP can be challenging. semanticscholar.org The kinetics of these copolymerizations are often studied, and the properties of the resulting statistical copolymers, such as the glass transition temperature (Tg), are characterized to understand the effect of incorporating the itaconate monomer. semanticscholar.org
Table 1: Copolymerization of 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (U) with Itaconic Anhydride (ItA)
| Property | Description | Source |
|---|---|---|
| Polymerization Method | Radical polymerization | scbt.com |
| Initiator | 2,2-Azobisisobutyronitrile (AIBN) | scbt.com |
| Characterization | FTIR, ¹H NMR, Thermal Analysis | scbt.com |
| Potential Applications | Development of materials with specific thermal and sensitive behaviors | scbt.com |
Influence of Crosslinking Agent Concentration on Polymerization Kinetics and Conversion
The concentration of a crosslinking agent has a significant impact on the kinetics of polymerization and the final properties of the resulting polymer network. While specific studies on the influence of crosslinking agent concentration on the polymerization of this compound derivatives are not extensively detailed in the provided context, the general principles can be applied. 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane itself can act as an acetal-type crosslinking agent. mdpi.comresearchgate.net
In general, increasing the concentration of a crosslinking agent leads to a denser crosslinked network. mdpi.com This increased crosslink density typically results in a higher gel fraction. mdpi.comnih.gov The swelling capacity of the polymer, often measured as the equilibrium water content (EWC), tends to decrease with higher crosslinker concentrations because the tighter network restricts the movement of polymer chains and the uptake of solvent. mdpi.comnih.gov
The mechanical and rheological properties of the polymer are also strongly influenced by the crosslinker concentration. An increase in crosslinking density generally leads to a stiffer and more rigid material. Rheological studies often show that a minimum concentration of the crosslinking agent is necessary to form a stable, viscoelastic solid gel. mdpi.comnih.gov
The average molecular weight between crosslinks (Mc) and the mesh size (ξ) of the polymer network are inversely related to the crosslinker concentration. mdpi.comnih.gov A higher concentration of the crosslinking agent results in a lower Mc and a smaller mesh size, indicating a more tightly linked network. mdpi.com The kinetics of polymerization can also be affected, with higher crosslinker concentrations potentially leading to an earlier onset of gelation and autoacceleration effects. The type of crosslinking agent, including its chain length and flexibility, also plays a crucial role in determining the final properties of the polymer. wikipedia.orgwikipedia.org
Table 2: General Effects of Increasing Crosslinking Agent Concentration on Polymer Properties
| Parameter | Effect of Increased Concentration | Source |
|---|---|---|
| Gel Fraction | Increases | mdpi.comnih.gov |
| Crosslinking Density | Increases | mdpi.comnih.gov |
| Equilibrium Water Content (EWC) | Decreases | mdpi.comnih.gov |
| Average Molecular Weight Between Crosslinks (Mc) | Decreases | mdpi.comnih.gov |
| Mesh Size (ξ) | Decreases | mdpi.comnih.gov |
| Stiffness/Rigidity | Increases | |
Cationic Polymerization of Ketene Acetals (DETOSU)
The cationic polymerization of ketene acetals, particularly 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU), is a significant area of research. researchgate.net DETOSU is a bifunctional monomer that is highly reactive towards electrophilic agents and exhibits a strong tendency to undergo cationic polymerization. researchgate.net This reactivity is due to the activated double bonds within the diketene (B1670635) acetal structure. researchgate.net
DETOSU is derived from its isomeric precursor, 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU), through a rearrangement reaction that shifts the double bonds from the allyl to the more reactive vinyl (ketene acetal) position. This rearrangement can occur spontaneously or be catalyzed. The resulting DETOSU is a key monomer for the synthesis of poly(ortho esters).
The cationic polymerization of spiro orthoesters can be initiated by various cationic initiators. The mechanism of this polymerization can be complex, involving ring-opening steps. For some spiro orthoester monomers, photoinitiated cationic polymerization has been studied in detail, including the kinetics and the proposed mechanisms of the propagation steps. Such studies have been supported by spectroscopic analysis of the resulting polymers and computational modeling. It has been noted that even trace amounts of moisture can significantly affect the reaction kinetics and the course of the polymerization.
Polycondensation Reactions
Formation of Biodegradable Polyorthoesters by Polyaddition with α,ω-Diols
A key application of this compound derivatives is in the synthesis of biodegradable poly(ortho esters). These polymers are formed through the polyaddition reaction of a diketene acetal derivative, such as 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU), with α,ω-diols. researchgate.net This reaction is a step-growth polymerization where the diol adds across the activated double bonds of the DETOSU monomer, forming the orthoester linkages in the polymer backbone. researchgate.net
This method of poly(ortho ester) synthesis is advantageous as it allows for the formation of high molecular weight polymers. The properties of the resulting poly(ortho ester) can be tailored by the choice of the diol used in the polyaddition reaction. This versatility allows for the production of polymers with a range of mechanical and thermal properties, as well as controlled degradation rates. nih.gov
Poly(ortho esters) are known for their biodegradability, which occurs via hydrolysis of the orthoester linkages. This hydrolysis is sensitive to acidic conditions, and the degradation products are typically non-toxic alcohols and esters. Due to their surface-eroding degradation mechanism, poly(ortho esters) are widely investigated for use in controlled drug delivery applications, where they can be formulated as injectable semi-solids or solid implants like wafers and microspheres. nih.gov
Table 3: Synthesis of Poly(ortho esters) from DETOSU and Diols
| Feature | Description | Source |
|---|---|---|
| Reaction Type | Polyaddition (Step-growth polymerization) | researchgate.net |
| Monomers | 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU) and an α,ω-diol | researchgate.net |
| Resulting Polymer | Poly(ortho ester) | researchgate.net |
| Key Property | Biodegradable via hydrolysis of orthoester linkages |
| Primary Application | Controlled drug delivery systems | nih.gov |
Methods for Crosslinking Polyesters via Spiro-Acetal Units
The incorporation of spiro-acetal units, such as those derived from this compound, into polyester (B1180765) backbones offers a powerful strategy for creating crosslinked networks with tunable properties. One prominent method involves the use of divinyl derivatives of spiro-acetals, like 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane, as crosslinking agents. researchgate.netnih.gov This approach is particularly effective in radical polymerization processes. researchgate.net
For instance, copolymers can be synthesized through the radical polymerization of monomers like itaconic anhydride with 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane. researchgate.net The resulting network benefits from the inherent properties of both monomers, leading to materials with good thermal stability and sensitivity to environmental pH changes. researchgate.net The versatility of these systems allows for the creation of materials with potential applications in drug delivery and as supports for bioactive compounds. researchgate.net
Polymer Network Formation and Architecture
The unique chemical structure of this compound derivatives is instrumental in the formation of complex polymer networks with specific architectures. These networks can be designed to be responsive to various stimuli, making them "smart" materials with a wide range of potential applications.
Design and Formation of Three-Dimensional Polymer Networks
The design of three-dimensional (3D) polymer networks often leverages the ability of spiro-acetal containing monomers to act as crosslinkers. researchgate.net Hydrogels, which are 3D networks of hydrophilic polymer chains, are a prime example of such structures. mdpi.comresearchgate.net The synthesis can be achieved through methods like radical polymerization. researchgate.netresearchgate.net For example, copolymerizing N,N-dimethylacrylamide with 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane using an initiator like benzoyl peroxide results in a "smart" polymer network. researchgate.netlew.ro This network exhibits properties such as gel formation, amphiphilicity, good thermal stability, and pH sensitivity. researchgate.netlew.ro
The resulting 3D architecture can be tailored by controlling the ratio of the comonomers. mdpi.com For instance, in hybrid gels made from a spiroacetal polymer and alginate, increasing the amount of the synthetic spiroacetal polymer leads to more ordered networks with smaller pores. mdpi.com This tunability of the network structure is crucial for applications where specific porosity and mechanical properties are required. mdpi.comethz.ch
Synthesis of Acid-Degradable Core-Crosslinked Micelles
A significant application of this compound derivatives is in the synthesis of acid-degradable core-crosslinked micelles (CCMs). researchgate.net These micelles are nanosized, core-shell structures that are particularly promising for drug delivery applications due to their stability and stimuli-responsive nature. researchgate.netnih.gov The acid-labile nature of the spiro-acetal linkage is key to their function. dntb.gov.ua
The synthesis of these micelles often involves the self-assembly of block copolymers, followed by crosslinking of the core. researchgate.net For example, a thermoresponsive block copolymer like poly(acryloyl glucosamine)‐block‐poly(N‐isopropylacryamide) can be self-assembled and simultaneously crosslinked using an acid-labile crosslinker such as 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane. researchgate.net These CCMs are stable at neutral or slightly alkaline pH but readily hydrolyze and disassemble in acidic environments. researchgate.net This pH-triggered degradation allows for the controlled release of encapsulated substances. dntb.gov.ua
| Micelle Property | Condition | Observation | Reference |
| Stability | pH 6 and 8.2 | Stable | researchgate.net |
| Degradation | pH 4 | Hydrolyzes into unimers in 12 hours | researchgate.net |
| Degradation | pH 2 | Hydrolyzes into unimers in 30 minutes | researchgate.net |
Formation of Rubber-like Polymers and Hard Resins
In the context of rubber technology, resins are often added to elastomer compounds to modify their properties. mdpi.comnih.gov While the direct use of this compound in this specific application is not extensively documented in the provided context, the principles of using rigid structures to reinforce polymer matrices are relevant. For example, phenolic resins are used as reinforcing agents in rubber compounds. nih.gov The addition of such resins can lead to an intimate mixing with the polymer matrix, resulting in a material with increased glass transition temperature and altered segmental dynamics. mdpi.com The highly cross-linked structure of epoxy resins, for instance, results in inherent brittleness, which is often mitigated by the addition of a second phase of polymeric particles to improve fracture toughness. researchgate.net
Development of Stimuli-Sensitive Polymeric Systems (pH and Temperature Responsiveness)
Polymers incorporating this compound derivatives often exhibit sensitivity to external stimuli, particularly pH and temperature. researchgate.netresearchgate.net This "smart" behavior is a direct consequence of the chemical nature of the spiro-acetal and other comonomers. capes.gov.br
pH-Responsiveness: The acetal linkages within the spiro-acetal structure are susceptible to hydrolysis under acidic conditions. nih.govdntb.gov.ua This property is exploited in the design of pH-sensitive drug delivery systems, where the polymer matrix degrades and releases its payload in the acidic environment of target tissues like tumors or endosomes. nih.govdntb.gov.ua For example, copolymers of itaconic anhydride and 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane show sensitivity to pH changes. researchgate.net Similarly, core-crosslinked micelles synthesized with this divinyl spiro-acetal crosslinker demonstrate rapid degradation at low pH. researchgate.net
Temperature-Responsiveness: Temperature sensitivity is often introduced by copolymerizing the spiro-acetal monomer with a thermoresponsive polymer, such as poly(N-isopropylacrylamide) (PNIPAAm). researchgate.netnih.gov PNIPAAm exhibits a lower critical solution temperature (LCST), above which it undergoes a conformational change and becomes less soluble in water. u-fukui.ac.jp By combining the pH-sensitivity of the spiro-acetal with the temperature-sensitivity of a comonomer, dual-responsive systems can be created. researchgate.netnih.gov For instance, core-crosslinked micelles prepared from a thermoresponsive glycopolymer and crosslinked with 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane are both temperature- and acid-degradable. researchgate.net
| Stimulus | Mechanism | Resulting Behavior |
| pH | Acid-catalyzed hydrolysis of acetal linkages | Degradation of polymer network, release of encapsulated contents |
| Temperature | Conformational change of thermoresponsive comonomer (e.g., PNIPAAm) | Change in solubility, gelation, or micelle structure |
Synthesis of Biocompatible Copolymers and Hydrogels
The development of biocompatible and biodegradable materials is a cornerstone of biomedical research. nih.govmdpi.com Derivatives of this compound are utilized in the synthesis of such materials, particularly copolymers and hydrogels for biomedical applications. mdpi.comresearchgate.netlew.ro
Hydrogels, with their high water content and soft consistency, are excellent candidates for tissue engineering and drug delivery. mdpi.comnih.gov The copolymerization of this compound derivatives with biocompatible monomers can yield hydrogels with desirable properties. nih.govnih.gov For example, hybrid gels of a spiroacetal polymer and alginate, a natural polysaccharide, have been developed. mdpi.com These gels demonstrate tunable properties based on the ratio of the synthetic and natural components. mdpi.com
Patterning of Copolymer Bioconjugates
The patterning of copolymer bioconjugates derived from this compound is a significant area of research, particularly for applications in controlled drug delivery. A notable example involves the copolymer of maleic anhydride and 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (PMAU). This copolymer can be patterned into a network suitable for bioconjugation, serving as a carrier system for therapeutic agents. nih.gov
The functionality of the PMAU copolymer is enhanced by opening the maleic anhydride ring with a multifunctional and antioxidant compound like erythritol. This modification creates new polymeric matrices capable of being loaded with drugs such as acetaminophen and codeine, as well as their fixed-dose combinations. nih.gov The formation of these bioconjugates has been confirmed through various physicochemical investigations, and their capacity for controlled drug delivery has been demonstrated in both in vitro and in vivo studies. nih.gov This approach highlights the potential of using patterned copolymer networks based on this compound derivatives for advanced biomedical applications. nih.gov
Macromolecular Characterization Techniques in Polymer Research
A suite of macromolecular characterization techniques is essential for the comprehensive analysis of polymers and copolymers derived from this compound. These methods provide critical information regarding the structure, composition, morphology, and stability of these complex materials.
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation
FTIR spectroscopy is a fundamental tool for confirming the chemical structure of copolymers incorporating this compound derivatives. The presence of characteristic absorption bands in the FTIR spectrum provides direct evidence of the successful copolymerization and the integrity of the functional groups.
For instance, in copolymers of 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane with comonomers like maleic anhydride or N,N-dimethylacrylamide, the FTIR spectra exhibit specific peaks that confirm the structure. nih.govresearchgate.net The characteristic bands of the spiroacetal structure are crucial for confirming the incorporation of the this compound moiety into the polymer backbone. Similarly, the disappearance or shifting of bands related to the vinyl groups of the monomer indicates their participation in the polymerization process. The presence of bands corresponding to the comonomer, such as the carbonyl bands of maleic anhydride, further validates the copolymer structure. nih.govresearchgate.net
Near-infrared chemical imaging, an extension of FTIR spectroscopy, has also been employed to identify new specific bands for bioconjugates, for example, with acetaminophen, appearing around 1150-1200 nm and 1700 nm. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Copolymer Structure and Composition
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is an indispensable technique for the detailed elucidation of copolymer structure and composition. It provides quantitative information about the monomer ratio in the copolymer and the stereochemistry of the polymer chain.
In the ¹H NMR spectra of copolymers containing 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane, specific proton peaks are indicative of both the spiro monomer and the comonomer units. researchgate.netlew.ro For example, in a copolymer with N,N-dimethylacrylamide, proton signals between 3.3 and 4.0 ppm can be attributed to the protons in the H-C-O ether groups of the spiro unit. lew.ro Other characteristic peaks for the spiro moiety include those for the methyleneoxy protons (-CH₂O-) at approximately 3.264 ppm and the vinyl protons (-CH=CH₂) at around 5.662 ppm and 5.686 ppm. lew.ro Simultaneously, peaks corresponding to the comonomer, such as the methyl protons of N,N-dimethylacrylamide at about 3.087 ppm, are also observed. lew.ro The integration of these characteristic peaks allows for the determination of the copolymer composition.
Furthermore, ¹³C NMR can be used to investigate the sites of attachment and the structure of grafts in modified polyolefins, which can be analogous to the analysis of copolymer structures. universiteitleiden.nl
Scanning Electron Microscopy (SEM) for Polymer Morphology
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface and cross-sectional morphology of polymers and copolymers derived from this compound. This analysis is crucial for understanding the physical structure of the material, which can significantly influence its properties and applications, especially in areas like drug delivery and composite materials.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a key technique for evaluating the thermal stability of polymers by measuring the change in mass as a function of temperature. This is particularly important for determining the processing temperatures and the service life of polymeric materials.
Swelling Studies under Varied pH and Temperature Conditions
Swelling studies are critical for characterizing hydrogels and "smart" polymers that respond to external stimuli such as pH and temperature. These studies are particularly relevant for copolymers of this compound derivatives designed for biomedical applications, where their swelling behavior can control drug release rates.
Hydrogels based on copolymers such as poly(N,N-dimethylacrylamide-co-3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane) exhibit dual thermo- and pH-sensitive character. researchgate.netlew.ro Swelling studies are typically conducted by immersing the polymer network in buffer solutions of varying pH (e.g., 2.4, 5.5, and 7.4) and at different temperatures (e.g., room temperature and physiological temperature of 37°C). researchgate.net The swelling ratio is calculated by measuring the weight of the swollen hydrogel relative to its dry weight over time until equilibrium is reached.
The results of these studies demonstrate how changes in pH and temperature affect the swelling degree of the hydrogels. researchgate.netresearchgate.net This responsive behavior is often attributed to the protonation or deprotonation of functional groups within the polymer network and changes in polymer-solvent interactions with temperature. Understanding and controlling the swelling behavior is essential for the design of intelligent drug delivery systems.
Zeta Potential and Hydrodynamic Radius Measurements for Colloidal Stability and Size
The colloidal stability of polymer dispersions is paramount for their application, preventing aggregation and ensuring long-term product integrity. Zeta potential (ζ-potential) and hydrodynamic radius (or diameter, Dₕ) are critical parameters for evaluating this stability. The zeta potential measures the magnitude of the electrostatic charge at the particle surface, with higher absolute values generally indicating greater repulsion between particles and thus enhanced stability. The hydrodynamic radius reflects the effective size of the particle in a solution, including any associated solvent layers.
In systems involving polymer-coated nanoparticles, the nature of the polymer shell significantly influences these parameters. For instance, nanoparticles coated with polymers can exhibit varying degrees of stability depending on the polymer's charge and hydrophilicity. mdpi.com Studies on polymer-coated upconversion nanoparticles (UCNPs) demonstrate that a coating of poly(methyl vinyl ether-co-maleic anhydride) (PMVEMA) can maintain a negative zeta potential of approximately -25 mV, ensuring colloidal stability in phosphate-buffered saline (PBS) for over a week. mdpi.com In contrast, coatings with other polymers might lead to a zeta potential approaching zero, indicating a higher risk of aggregation. mdpi.com
The hydrodynamic size is also a key indicator of stability and polymer-particle interaction. A narrow particle size distribution is often desirable for uniform performance. For example, UCNPs coated with a specific polyethylene (B3416737) glycol (PEG) derivative showed a hydrodynamic diameter of 68 nm with a low polydispersity index (<0.2), confirming a narrow size distribution and effective stabilization against aggregation. mdpi.com The temperature can also influence particle size, and for "smart" polymers based on this compound derivatives, the change in particle size with temperature can highlight their temperature-sensitive behavior. researchgate.net
The table below summarizes findings on the hydrodynamic diameter and zeta potential for various polymer-coated nanoparticles, illustrating the effect of the surface polymer on colloidal properties.
| Particle System | Hydrodynamic Diameter (Dₕ) | Zeta Potential (ζ-potential) | Reference |
| Neat UCNPs in water | ~100 nm | ~+30 mV | mdpi.com |
| UCNP@Ale-PEG | 68 nm | +8 mV | mdpi.com |
| UCNP@Ale-PDMA | 102 nm | +27 mV | mdpi.com |
| UCNP@PMVEMA | 112 nm | ~-25 mV (in PBS) | mdpi.com |
Table 1: Hydrodynamic diameter and zeta potential of uncoated and polymer-coated upconversion nanoparticles (UCNPs).
Investigation of Rheological and Dielectric Properties
Rheological studies are essential for understanding the flow behavior of polymer solutions and melts, which is critical for processing and application. These properties are directly linked to the polymer's molecular weight, structure, and intermolecular interactions. For copolymers incorporating 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane, rheological measurements provide insight into their solution behavior. researchgate.net
Studies on a copolymer of 2-hydroxyethyl methacrylate (PHEMA) and 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (U) revealed that its solution behaves as a non-Newtonian fluid. researchgate.net Specifically, the viscosity of the solution decreases as the shear rate increases, a phenomenon known as shear-thinning. researchgate.net Oscillatory tests, which probe the viscoelastic nature of the material, help to decouple its solid-like (elastic) and liquid-like (viscous) components. These are represented by the storage modulus (G') and the loss modulus (G''), respectively. For the PHEMA-U copolymer, at lower angular frequencies, the loss modulus is higher than the storage modulus (G'' > G'), indicating more liquid-like behavior. researchgate.net As the frequency increases, the storage modulus surpasses the loss modulus, signifying a transition to more elastic, solid-like behavior. researchgate.net
Dielectric spectroscopy investigates the relaxation processes in a polymer in response to an applied electric field. This technique can reveal information about molecular motions, such as the movement of side groups or main polymer chains. researchgate.net For the PHEMA-U copolymer, dielectric analysis showed that the primary contribution to dielectric relaxation comes from the non-cooperative motion of the side groups. researchgate.net This suggests that the bulky spiroacetal moiety influences the local mobility of the polymer structure without a significant contribution from the main chain's movement. researchgate.net
| Rheological Parameter | Observation for PHEMA-U Copolymer | Significance |
| Steady Shear Viscosity | Decreases with increasing shear rate (shear-thinning) | Indicates a non-Newtonian fluid, important for processing applications. researchgate.net |
| Storage Modulus (G') & Loss Modulus (G'') | G'' > G' at low frequencies; G' > G'' at high frequencies | Shows a transition from liquid-like to solid-like viscoelastic behavior. researchgate.net |
| Dielectric Relaxation | Dominated by the motion of side groups | Suggests the spiroacetal group influences local chain dynamics. researchgate.net |
Table 2: Summary of Rheological and Dielectric Findings for a PHEMA-U Copolymer.
Near Infrared Chemical Imaging (NIR-CI) for Homogeneity and Distribution Analysis
Near Infrared Chemical Imaging (NIR-CI) is a powerful, non-destructive analytical technique used to visualize the spatial distribution of chemical and physical properties within a sample. nih.gov In the context of polymer-based products like pharmaceutical tablets or films, NIR-CI is invaluable for assessing the homogeneity of the components, which is crucial for product quality and performance. nih.gov
The technique combines NIR spectroscopy with digital imaging to generate a map where each pixel contains a near-infrared spectrum. By applying multivariate analysis methods to this data, it is possible to create chemical images that show the distribution and concentration of specific ingredients, as well as physical attributes like density and compaction pressure. nih.gov
Research has demonstrated the utility of NIR-CI for analyzing roll compacted ribbons and tablets. nih.gov It can be used as a tool to determine and map the density distribution across the width and along the length of polymer-based ribbons. nih.gov For tablets, NIR-CI can effectively map the spatial distribution of compaction pressures on the surface, revealing how pressure varies from the center to the edge. nih.gov Furthermore, by analyzing the texture of the chemical images, it is possible to investigate the spatial variation of components. For example, a heterogeneous texture in an active pharmaceutical ingredient (API) image has been correlated with low roll compaction force, providing a deeper understanding of how manufacturing processes affect product uniformity. nih.gov This ability to link process parameters to the final product's micro-level homogeneity makes NIR-CI a critical tool for process understanding and quality control in applications involving this compound-based polymers. nih.gov
Advanced Applications in Biomedical and Environmental Fields
Drug Delivery Systems
Polymers derived from or incorporating 2,4,8,10-tetraoxaspiro[5.5]undecane are at the forefront of research into "smart" drug delivery systems. acs.org These systems are designed to release therapeutic agents in a controlled manner in response to specific environmental triggers, such as changes in pH. nih.govresearchgate.net The acetal (B89532) linkages within the spiro structure are key to this functionality. acs.orgbohrium.com
Controlled Release Mechanisms based on Acetal Hydrolysis under Acidic Conditions
The primary mechanism for controlled release from polymer systems incorporating this compound is the acid-catalyzed hydrolysis of its acetal groups. acs.orgbohrium.com Acetal linkages are known to be stable at the physiological pH of 7.4, but they readily undergo cleavage under acidic conditions, such as those found in tumor microenvironments (pH ~6.5) or within cellular endosomes and lysosomes (pH 4.5-5.5). acs.orgnih.govnih.gov
The hydrolysis reaction is initiated by the protonation of one of the acetal oxygen atoms, which converts the alkoxy group into a good leaving group. Subsequent cleavage of the carbon-oxygen bond leads to the formation of a resonance-stabilized carboxonium ion. This is typically the rate-determining step. Water then attacks this electrophilic intermediate, ultimately leading to the breakdown of the acetal and the release of the constituent alcohols and aldehyde or ketone. When the spiro-acetal moiety is integrated into a polymer backbone, this acid-triggered cleavage results in the degradation of the entire polymer chain, leading to the release of the encapsulated drug. researchgate.net The rate of this hydrolysis can be tuned by modifying the chemical structure of the acetal, making it a versatile tool for designing drug delivery vehicles. acs.org
Incorporation into Polymeric Matrices for Drug Encapsulation
The divinyl derivative, 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU), is a key monomer used to incorporate the spiro-acetal functionality into polymeric matrices. wikipedia.orgsigmaaldrich.com This bifunctional monomer can act as a cross-linking agent during polymerization, creating a three-dimensional network capable of physically entrapping drug molecules. sigmaaldrich.comsigmaaldrich.com For instance, DVTOSU has been used as a comonomer in the synthesis of acid-degradable core-crosslinked micelles and new biocompatible copolymers for drug loading. sigmaaldrich.comsigmaaldrich.com
Another related derivative, 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU), is a reactive monomer used to form biodegradable polyorthoesters through polyaddition reactions with diols. wikipedia.org These polyorthoesters are used as embedding media for pharmaceuticals, allowing for controlled drug release as the polymer matrix erodes from the surface under physiological conditions. wikipedia.org The encapsulation of drugs within these matrices can be achieved through methods like the double emulsion technique, where the drug is entrapped within microparticles formed from the polymer. nih.gov
Influence of Polymer Composition and Structure on Drug Release Profiles
Hydrophobicity: The hydrophobicity of the polymer backbone significantly influences the rate of degradation and drug release. More hydrophobic polymers can limit water access to the acid-labile acetal linkages, slowing down the hydrolysis rate. nih.gov By synthesizing a library of polymers with varying hydrophobicity, it is possible to design materials that hydrolyze at different rates in mildly acidic conditions. nih.gov
Copolymer Composition: When 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane is copolymerized with other monomers, the ratio of these components is crucial. For example, in copolymers of N,N-dimethylacrylamide and the divinyl spiro-acetal, the stereochemistry and concentration of the spiro-acetal comonomer influence the network's pH sensitivity and its capacity for further coupling applications. acs.org
Polymer Architecture: The structure of the polymer, whether linear, branched, or cross-linked, affects its degradation and release kinetics. Hyperbranched amphiphilic block copolymers containing acetal groups have been shown to self-assemble into micelles that exhibit pH-dependent release of encapsulated drugs like doxorubicin. rsc.org Core-crosslinked micelles using DVTOSU as the cross-linker create stable nanostructures that can be designed to degrade and release their payload in response to acidic triggers. sigmaaldrich.com
The following table summarizes how polymer characteristics can be tuned to control drug release.
| Polymer Characteristic | Influence on Drug Release | Research Finding |
| Hydrophobicity | Increased hydrophobicity can slow the rate of water penetration, thus decreasing the rate of acetal hydrolysis and subsequent drug release. | A library of polyurethanes and polyureas with varying hydrophobicities showed that degradation kinetics at acidic pH were directly related to the polymer's hydrophobicity. nih.gov |
| Comonomer Ratio | The ratio of the spiro-acetal monomer to other comonomers determines the density of acid-labile linkages and the overall physicochemical properties of the matrix. | Copolymers of itaconic anhydride (B1165640) and 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane showed that varying the molar ratio of the monomers impacted the properties and sensitive behavior of the resulting material. acs.org |
| Polymer Architecture | The overall structure (e.g., micelle, nanogel, cross-linked network) dictates the encapsulation efficiency and the mechanism of release (e.g., diffusion, erosion). | Amphiphilic spirocyclic polyacetals were shown to self-assemble into core-amphiphilic particles that could effectively encapsulate a hydrophobic model drug and release it efficiently at acidic pH. bohrium.comresearchgate.net |
Assessment of Biocompatibility and Biodegradability of Spiro-Acetal Containing Polymers
For any material intended for biomedical applications, biocompatibility and biodegradability are critical parameters.
Biocompatibility: Polymers containing the this compound moiety are generally considered biocompatible. nih.govsigmaaldrich.com In vitro studies on fully acid-degradable polyacetal microparticles have shown them to be nontoxic to macrophages at concentrations up to 1 mg/mL. nih.gov Cellular assays with amphiphilic spirocyclic polyacetals demonstrated that the materials are fully cytocompatible. researchgate.net The degradation products of the spiro-acetal core are pentaerythritol (B129877) and small aldehydes or ketones, which are typically well-tolerated and metabolized by the body at low concentrations.
Biodegradability: The biodegradability of these polymers is a key feature for their use in drug delivery, as it allows the carrier to be cleared from the body after fulfilling its function. nih.govnih.gov The degradation occurs primarily through the acid-catalyzed hydrolysis of the acetal linkages in the polymer backbone, as previously described. nih.govnih.gov This leads to the breakdown of the polymer into smaller, water-soluble molecules. nih.gov The rate of degradation can be controlled by the polymer's hydrophobicity and the specific chemical structure of the acetal, allowing for tunable degradation profiles ranging from hours to days. researchgate.netnih.gov Unlike some biodegradable polymers that degrade via bulk erosion, polyorthoesters derived from the related monomer DETOSU can be designed for surface erosion, which provides a more predictable and controlled release of the drug. wikipedia.org
Case Studies with Model Drugs (e.g., Indomethacin, Acetaminophen (B1664979), Codeine)
The practical application of spiro-acetal-based polymers has been demonstrated through encapsulation and release studies with various model drugs.
A significant case study involves the use of Indomethacin . A biocompatible copolymer for loading this anti-inflammatory drug was synthesized using 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane as a comonomer. sigmaaldrich.comsigmaaldrich.com This demonstrates the direct applicability of this spiro-acetal derivative in creating drug delivery vehicles for clinically relevant hydrophobic drugs.
While specific studies detailing the encapsulation of Acetaminophen and Codeine in polymers containing the this compound moiety are not prominent in the literature, the principles have been established with other model drugs. For example, amphiphilic spirocyclic polyacetals have been successfully used to encapsulate and release the hydrophobic model drug Nile Red . bohrium.comresearchgate.net These systems showed effective degradation and accelerated drug release at an acidic pH of 5.5. bohrium.com Similarly, hyperbranched amphiphilic acetal polymers have been loaded with the chemotherapy drug Doxorubicin , showing high cellular uptake and pH-responsive release. researchgate.netrsc.org These studies strongly suggest that polymers based on this compound would be suitable carriers for a wide range of therapeutic agents, including Acetaminophen and Codeine, by leveraging the same encapsulation and pH-triggered release mechanisms.
The table below summarizes findings from release studies with model drugs in acetal-based polymer systems.
| Model Drug | Polymer System | Key Findings |
| Indomethacin | Biocompatible copolymer synthesized with 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane. sigmaaldrich.comsigmaaldrich.com | The spiro-acetal comonomer was successfully incorporated to create a drug-loading polymer, indicating its utility for encapsulating hydrophobic drugs. sigmaaldrich.comsigmaaldrich.com |
| Nile Red | Amphiphilic spirocyclic polyacetals. bohrium.comresearchgate.net | Polymers self-assembled into core-amphiphilic particles capable of encapsulation. Efficient cargo release was observed at acidic pH (5.5) due to the complete degradation of the assemblies. bohrium.comresearchgate.net |
| Doxorubicin | Hyperbranched amphiphilic block copolymer with acetal linkages. researchgate.netrsc.org | Micelles achieved a drug loading of 8.2 wt% and exhibited pH-dependent release, with promising anti-tumor efficacy in vitro. rsc.org |
| Paclitaxel | Acetal-linked mPEG-PCL diblock polymer prodrug. mdpi.com | Micelles showed high drug content (23.5 wt%) and accelerated drug release in acidic environments (pH 6.0 and 5.0) compared to physiological pH (7.4). mdpi.com |
Development of Semi-Imprinted Procedures for Drug Coupling into Gel Networks
Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule. nih.govnih.govresearchgate.net In this process, functional monomers are polymerized around a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template. researchgate.net
While specific literature on "semi-imprinted" procedures using this compound is scarce, the divinyl derivative, 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane, is well-suited to act as a cross-linking agent in such systems. sigmaaldrich.comsigmaaldrich.com A semi-imprinted approach could involve using this monomer as a pH-responsive cross-linker in the formation of a hydrogel network.
The theoretical process would involve:
Mixing a drug (template) with functional monomers that have an affinity for it.
Adding 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane as a cross-linker and initiating polymerization to form a drug-loaded gel. nih.gov
The resulting gel would have imprinted cavities that specifically recognize and bind the drug.
The key innovation would be the pH-sensitive nature of the cross-links. The drug would remain coupled within the gel network at neutral pH. However, upon exposure to an acidic environment, the spiro-acetal cross-links would hydrolyze, leading to the degradation of the gel matrix and a triggered release of the drug. This approach would combine the high selectivity of molecular imprinting with the stimuli-responsive nature of the spiro-acetal, creating a highly advanced and targeted drug delivery system.
Bioconjugation and Reactive Polymer Systems
The rigid, three-dimensional structure of the spiroacetal moiety is a key feature that is being exploited in the design of novel polymer systems for biomedical applications. These systems offer platforms for the attachment of bioactive molecules and the creation of materials with specific, tailored properties.
The spiroacetal framework, inherent in this compound, serves as a versatile scaffold for the linkage of bioactive compounds. While direct conjugation with the parent compound is not common, its derivatives can be functionalized to facilitate the attachment of therapeutic agents, peptides, or other biologically active molecules. This process, known as bioconjugation, can be achieved by introducing reactive functional groups onto the spiroacetal structure. For instance, derivatives such as 3,9-bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane provide primary amine groups that can readily react with corresponding functional groups on bioactive molecules to form stable covalent bonds.
The synthesis of bisubstrate analogs for protein methyltransferases, for example, has been achieved by linking a SAM (S-adenosyl methionine) analog with peptides via alkyl linkers. nih.gov This demonstrates a strategy where a core molecule is functionalized to conjugate with a peptide, a principle applicable to spiroacetal derivatives for creating targeted drug delivery systems or other functional biomaterials. nih.govnih.gov The rigid nature of the spiroacetal can help in controlling the spatial orientation of the attached bioactive compounds, which can be crucial for their interaction with biological targets.
Table 1: Conceptual Strategies for Linking Bioactive Compounds using Functionalized Spiro-Acetal Derivatives
| Functionalized Spiro-Acetal Derivative | Reactive Group | Bioactive Compound Class | Potential Linkage Chemistry |
| Amino-functionalized spiroacetal | Amine (-NH₂) | Peptides, Proteins | Amide bond formation (with carboxylic acids) |
| Carboxyl-functionalized spiroacetal | Carboxylic Acid (-COOH) | Aminoglycoside antibiotics | Amide bond formation (with amines) |
| Hydroxyl-functionalized spiroacetal | Hydroxyl (-OH) | Various drugs | Ester bond formation |
This table presents conceptual strategies based on established bioconjugation chemistries.
There is growing interest in developing polymeric materials with intrinsic antioxidant properties for various biomedical applications, including wound dressings and coatings for medical devices, to mitigate oxidative stress. Erythritol (B158007), a polyol, has been identified as an effective antioxidant capable of scavenging hydroxyl radicals. researchgate.netnaturalhealthresearch.org
The functionalization of polymeric structures containing this compound moieties with antioxidants like erythritol presents a promising strategy. Copolymers incorporating derivatives of this compound, such as 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane, can be synthesized to form stable, biocompatible polymer networks. tandfonline.com These networks can serve as a matrix for the encapsulation or covalent attachment of erythritol. nih.gov A study demonstrated the successful encapsulation of erythritol within a copolymacrolactone structure to create a bioactive compound with antioxidant properties. nih.govresearchgate.netdntb.gov.ua This approach suggests the feasibility of incorporating erythritol into spiroacetal-based polymer systems to impart antioxidant characteristics, thereby protecting surrounding tissues from oxidative damage. naturalhealthresearch.orgresearchgate.netnih.gov
Emerging Research Directions and Future Prospects
Research into this compound and its derivatives continues to open up new possibilities. One of the most promising areas is the development of "smart" polymers that are responsive to specific stimuli, such as pH. The acetal linkages in the spiro structure are susceptible to hydrolysis under acidic conditions, which can be exploited for the controlled degradation of the polymer and the release of encapsulated compounds. This makes them excellent candidates for drug delivery systems that target the acidic microenvironment of tumors or inflammatory tissues. tandfonline.com
Future research is also likely to focus on the synthesis of novel spiroacetal-based monomers to further tailor the properties of polymeric materials for specific applications. This includes the development of new biodegradable polymers for environmental applications and advanced composites with superior strength-to-weight ratios for the aerospace and automotive industries. The versatility of the spiroacetal moiety suggests that this compound and its derivatives will continue to be a fertile ground for innovation in materials science and biomedical engineering.
Development of "Smart" Polymer Compositions and Intelligent Gels
The incorporation of this compound derivatives, especially 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane, into polymer chains allows for the creation of "smart" materials that respond to specific environmental triggers, such as pH. researchgate.netacs.org These intelligent gels and polymer compositions are designed to undergo significant changes in their physical or chemical properties in response to external stimuli.
The acid-sensitive acetal bonds within the spiro structure serve as breakable linkages. In acidic environments, which are characteristic of tumor tissues or intracellular compartments like endosomes and lysosomes, these bonds hydrolyze. This hydrolysis leads to the degradation of the polymer network, causing the gel to swell or dissolve, or the polymer assembly to disassemble. This behavior is the foundation for creating materials that can release encapsulated substances in a controlled, targeted manner.
Research has focused on copolymerizing vinyl-functionalized derivatives of this compound with other monomers to impart this pH-sensitivity. For instance, copolymers based on itaconic anhydride and 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane have been synthesized, demonstrating sensitivity to both pH and temperature. researchgate.net These copolymers exhibit properties like biodegradability, biocompatibility, and the ability to form gels, making them promising for pharmaceutical delivery systems. researchgate.net
Furthermore, multi-membrane hydrogel systems have been developed using copolymers like poly(N,N-dimethyl-acrylamide-co-3,9-divinyl-2,4,8,10-tetraoxaspiro (5.5) undecane). nih.gov These gels possess a dual thermo- and pH-sensitive character. nih.gov By constructing successive layers, these systems can be engineered with varying morphologies and properties, intended for use as matrices for embedding and releasing bioactive substances. nih.gov The combination of synthetic polymers containing spiroacetal moieties with natural polymers like alginate has also been explored to create hybrid gels with tunable characteristics for biomedical applications. researchgate.net
Table 1: Research Findings on "Smart" Polymer Compositions and Intelligent Gels
| Polymer System | Role of this compound Derivative | "Smart" Behavior | Potential Application |
|---|---|---|---|
| Poly(itaconic anhydride-co-3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane) (PITAU) | Provides pH and temperature sensitivity due to the spiroacetal moiety. researchgate.net | Network formation, biodegradability, binding properties, amphiphilicity, sensitivity to pH and temperature changes. researchgate.net | Pharmaceutical delivery systems, support for bioactive compounds. researchgate.net |
| Poly(N,N-dimethyl-acrylamide-co-3,9-divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane) | Acts as a comonomer imparting dual thermo- and pH-sensitivity. nih.gov | Formation of multi-membrane gel systems with tunable properties. nih.gov | Matrix for embedding and releasing bioactive substances, such as drugs. nih.gov |
| Copolymers of 2-hydroxyethyl methacrylate (B99206) with 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane | Crosslinking agent that introduces pH-sensitivity. acs.orgalkalisci.com | Formation of nano-networks with dual temperature and pH responsiveness. acs.org | Controlled release systems. acs.org |
Novel Therapeutic Applications through Spiro-Acetal Modified Polymers
The acid-triggered degradation of spiro-acetal modified polymers makes them highly suitable for novel therapeutic applications, primarily in targeted drug delivery. nih.govnih.gov The strategy involves encapsulating therapeutic agents within a polymer matrix or nanoparticle that is stable at the physiological pH of blood (around 7.4) but breaks down in the acidic microenvironment of tumors or within specific cell compartments. nih.govmdpi.com
Amphiphilic spirocyclic polyacetals have been synthesized and shown to self-assemble into core-amphiphilic structures capable of encapsulating hydrophobic drugs. nih.gov These polymeric nanomaterials demonstrate accelerated cargo release and complete degradation in acidic conditions, while remaining relatively stable at neutral pH. nih.gov Crucially, cellular assays have indicated that these materials are cytocompatible and can be internalized by cells, highlighting their potential for applications like cancer therapy. nih.gov
The versatility of this chemistry allows for the creation of various drug delivery systems, including micelles, polymersomes, and polymeric nanoparticles. nih.gov For example, 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane has been used as a cross-linking agent in the synthesis of acid-degradable, core-crosslinked micelles for loading drug models. alkalisci.comsigmaaldrich.com In another approach, the anticancer drug Paclitaxel has been linked to a biodegradable polymer backbone (mPEG-PCL) via an acid-sensitive acetal bond, creating a prodrug that can be triggered to release its payload in a tumor's acidic environment. mdpi.com
Beyond cancer therapy, the pH-responsive nature of these polymers is being explored for treating bacterial infections and for wound healing. nih.govmdpi.com For instance, multi-membrane gels based on spiroacetal copolymers have been loaded with the antibiotic norfloxacin (B1679917), demonstrating good biocompatibility in in-vivo tests. nih.gov While research into spiro-tetrahydroquinoline derivatives for wound healing involves a different core structure, it underscores the broader therapeutic potential of spiro compounds in promoting tissue repair. mdpi.comresearchgate.net
Table 2: Research on Novel Therapeutic Applications of Spiro-Acetal Modified Polymers
| Spiro-Acetal Modified Polymer | Therapeutic Goal | Key Outcomes |
|---|---|---|
| Amphiphilic spirocyclic polyacetals | Encapsulation and pH-triggered release of hydrophobic drugs for cancer therapy. nih.gov | Self-assembles into core-amphiphilic structures; accelerates cargo release in acidic pH; cytocompatible and internalized by cells. nih.gov |
| Poly(N,N-dimethyl-acrylamide-co-3,9-divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane) hydrogel | Matrix for embedding and releasing drugs. nih.gov | Loaded with norfloxacin as a drug model; showed good biocompatibility in in-vivo tests. nih.gov |
| Acetal-linked Paclitaxel (PTX) prodrug (mPEG-PCL-Ace-PTX) | pH-triggered delivery of Paclitaxel for cancer chemotherapy. mdpi.com | Prodrug micelles showed specific tumor targetability and reduced undesired drug release during circulation. mdpi.com |
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane |
| Alginate |
| Itaconic anhydride |
| N,N-dimethyl-acrylamide |
| Norfloxacin |
| Paclitaxel |
| Poly(itaconic anhydride-co-3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane) (PITAU) |
| Poly(N,N-dimethyl-acrylamide-co-3,9-divinyl-2,4,8,10-tetraoxaspiro (5.5) undecane) |
| Spiro-tetrahydroquinoline |
Theoretical and Computational Studies of 2,4,8,10 Tetraoxaspiro 5.5 Undecane
Quantum Chemical Calculations for Molecular Structure and Conformation Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the three-dimensional structure and conformational energetics of spiro-acetal systems like 2,4,8,10-tetraoxaspiro[5.5]undecane. researchgate.net The fundamental structure consists of a central quaternary carbon atom common to two 1,3-dioxane (B1201747) rings. nist.gov
The stability of different conformers is governed by a balance of steric and electronic effects, most notably the anomeric effect. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C-1 of a pyranoid ring) to prefer an axial orientation, which is electronically stabilizing, over a sterically less hindered equatorial position. illinois.edu In spiroketals, the interplay of anomeric effects from the two rings dictates the most stable geometry. While the doubly anomeric conformer (where both C-O bonds to the central spiro carbon are axial with respect to their rings) is often the most stable, factors like intramolecular hydrogen bonding or macrocyclic constraints can favor singly or non-anomeric structures. illinois.eduacs.org
Computational methods can precisely calculate the energies of these different conformations, predicting their relative populations at equilibrium. For instance, DFT calculations can elucidate the potential energy surface, identifying minimal energy conformers and the transition states between them. researchgate.net Such calculations have been used to analyze regio-isomers and stereochemical outcomes in the synthesis of complex spiroketals. researchgate.net
Table 1: Predicted Conformational and Structural Features of the this compound Skeleton
| Feature | Description | Method of Prediction | Reference |
| Ring Conformation | The two six-membered 1,3-dioxane rings predominantly adopt chair conformations. | X-ray Crystallography, NMR, Computational Modeling | nih.govresearchgate.net |
| Spiro Center Geometry | The central carbon is sp³ hybridized, creating a rigid three-dimensional structure. | X-ray Crystallography, Computational Modeling | wikipedia.orgmdpi.com |
| Axial Chirality | In non-symmetrically substituted derivatives, the spiro system can exhibit axial chirality. | Conformational Analysis, Dynamic NMR | nih.gov |
| Dominant Electronic Effect | The anomeric effect significantly influences the stability and geometry of the conformers. | Computational Chemistry (DFT), NMR Spectroscopy | illinois.edu |
| Flexibility | The molecule is considered flexible due to the potential for ring flipping in the 1,3-dioxane rings, leading to an equilibrium of conformers. | Variable Temperature NMR Experiments | nih.gov |
Molecular Dynamics Simulations for Polymer Behavior and Interactions
While quantum mechanics is ideal for studying single molecules, molecular dynamics (MD) simulations are the tool of choice for exploring the behavior of large systems like polymers in various environments. mdpi.comyoutube.com Derivatives of this compound, such as 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU), are crucial monomers for synthesizing poly(ortho esters) (POEs), a class of biodegradable polymers. wikipedia.org MD simulations provide invaluable, atomistic-level insights into how these polymers behave and interact. nih.gov
MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing researchers to predict macroscopic properties from molecular interactions. youtube.com For POE systems, simulations can explore:
Polymer Chain Organization: MD can reveal how polymer chains fold and organize in space, predicting properties like the radius of gyration (a measure of a polymer's compactness). nih.gov This is crucial for understanding the material's bulk properties.
Interaction with Solvents: Simulations can model the interaction of POE chains with water, which is fundamental to understanding the process of hydrolytic degradation. By calculating parameters like free volume and diffusion coefficients of water within the polymer matrix, researchers can predict how the polymer will swell and break down. mdpi.com
Nanoparticle Assembly: Coarse-grained MD (CG-MD), which simplifies the representation of molecules to model larger systems for longer timescales, is particularly useful for studying the self-assembly of polymers into nanoparticles for drug delivery. nih.govnih.gov These simulations can show how factors like polymer lipophilicity and buffer conditions affect the structure and stability of polymer-drug complexes (polyplexes). nih.gov
Mechanical Properties: MD can be used to simulate the response of a polymer system to mechanical stress, helping to predict material properties like the glass transition temperature (Tg) and elastic modulus. mdpi.com
These simulations bridge the gap between molecular structure and the bulk properties of the resulting polymer, guiding the design of new materials for specific applications. youtube.com
Table 2: Applications of Molecular Dynamics (MD) in the Study of Spiro-Acetal-Based Polymers
| Application Area | Key Insights from MD Simulations | Simulation Type | Reference |
| Drug Delivery | Elucidation of nanoparticle structure, drug encapsulation efficiency, and molecular interactions between polymer and drug. | Coarse-Grained MD (CG-MD) | nih.govnih.gov |
| Biodegradation | Understanding of water diffusion, swelling mechanisms, and hydrolysis initiation by modeling polymer-solvent interactions. | All-Atom MD | mdpi.com |
| Material Properties | Prediction of glass transition temperature (Tg), free volume, and density of the polymer matrix. | All-Atom MD | mdpi.com |
| Polymer Processing | Simulating the viscoelastic behavior of polymer melts above their glass transition temperature. | All-Atom MD | youtube.com |
| Structural Analysis | Determining the conformation of polymer chains in different environments (e.g., melts, solutions). | All-Atom MD, CG-MD | youtube.com |
Predictive Modeling for Structure-Property Relationships in Spiro-Acetals and Their Polymers
Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) models, offers a systematic way to correlate the chemical structure of molecules with their macroscopic properties. researchgate.net For spiro-acetals and the polymers derived from them, QSPR provides a powerful computational shortcut to estimate material characteristics without the need for extensive experimentation. nih.govgatech.edu
A QSPR model is a mathematical equation that relates numerical values describing a molecule's structure (descriptors) to a specific property of interest. researchgate.net The development of a QSPR model involves several key steps:
Data Collection: A dataset of molecules with known properties (e.g., degradation rate, glass transition temperature, solubility) is compiled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can encode information about topology, geometry, electronic structure, and physicochemical features.
Model Building: Using statistical methods like machine learning or regression analysis, a model is trained to find the mathematical relationship between a subset of the most relevant descriptors and the property of interest. acs.orgnih.gov
Validation: The model's predictive power is rigorously tested on an independent set of molecules not used during the training process. acs.org
For polymers based on this compound, QSPR models can predict a wide range of critical properties. Research in the broader field of biodegradable polymers has shown that properties like biodegradability can be successfully modeled by considering structural features. nih.gov For example, the presence of labile bonds like esters and ethers (central to POEs) generally favors biodegradation, while factors like high molecular weight and crystallinity can reduce it. nih.gov QSPR models can quantify these relationships, enabling the prediction of a polymer's environmental lifetime or its degradation profile within the body. uq.edu.aumdpi.com
Table 3: Examples of Descriptors and Properties in QSPR Models for Polymers
| Descriptor Category | Example Descriptors | Predicted Property | Reference |
| Physicochemical | Lipophilicity (e.g., logP), Water Solubility, Molecular Weight | Biodegradability, Drug Binding Affinity | nih.govnih.gov |
| Topological | Connectivity indices, Number of rings, Branching indices | Glass Transition Temperature (Tg), Viscosity | researchgate.net |
| Quantum Chemical | Ionization Potential, Electron Affinity, HOMO/LUMO energies | Drug Binding, Electrical Properties | mdpi.comnih.gov |
| Structural / Fingerprints | Presence/absence of specific substructures (e.g., ester groups, aromatic rings) | Biodegradation Rate | acs.org |
| Geometric | Surface area of hydrogen bond acceptors/donors, Molecular volume | Drug Binding Affinity, Solubility | nih.gov |
By understanding these structure-property relationships, scientists can rationally design new spiro-acetal monomers and polymers with tailored properties for specific applications, from advanced coatings to controlled drug delivery systems. paint.org
Conclusion
Summary of Key Research Advancements in 2,4,8,10-Tetraoxaspiro[5.5]undecane Chemistry
Research into this compound chemistry has yielded several noteworthy advancements, primarily in synthesis and the development of functional derivatives.
A pivotal achievement has been the drastic improvement of synthesis efficiency for the parent compound, pentaerythritol (B129877) diformal. nasa.gov Traditional methods requiring hours or even days have been supplanted by processes that yield the product in as little as 3 to 20 minutes with yields exceeding 90%. nasa.govnasa.gov These modern methods often eliminate the need for solvents, reduce energy consumption, and are adaptable to continuous operations. nasa.gov One such efficient method involves heating pentaerythritol with a slight excess of paraformaldehyde and an acid catalyst to about 110-150°C. nasa.gov More novel, one-pot hydrothermal synthesis routes using only formaldehyde (B43269) in the presence of kaolin (B608303) clay and boric acid have also been developed, simplifying the process further. researchgate.netresearchgate.net
Significant progress has been made in the synthesis and characterization of a wide array of 3,9-disubstituted and 3,3,9,9-tetrasubstituted derivatives. These studies have explored the compound's unique stereochemistry, including its axial and helical chirality. nih.govnih.gov Researchers have successfully synthesized derivatives by condensing pentaerythritol with various non-symmetrical ketones and aldehydes, leading to new spiro compounds. nih.govnih.gov The configurational and conformational behaviors of these complex molecules have been investigated in detail using techniques like variable temperature NMR experiments. nih.govnih.gov
The applications of this compound derivatives have expanded considerably, particularly in polymer science.
Biodegradable Polymers: The diketene (B1670635) acetal (B89532) derivative, 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU), has been identified as a key bifunctional monomer. wikipedia.org It undergoes polyaddition with diols to form biodegradable polyorthoesters, which are used as embedding media for the controlled release of pharmaceuticals. wikipedia.org
Crosslinking Agents: The derivative 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane serves as an acetal-type crosslinking agent. It has been used in the synthesis of acid-degradable core-crosslinked micelles and biocompatible copolymers for drug loading. sigmaaldrich.com
Polymer Stabilizers: Specific derivatives, such as 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane, function as effective antioxidants and stabilizers for various polymers. sigmaaldrich.com
Food Contact Materials: The safety of derivatives like this compound-3,9-diethanol, β3,β3,β9,β9-tetramethyl- has been assessed for use as a co-monomer in polyesters intended for food contact applications. europa.eu
Current Challenges and Knowledge Gaps in Synthesis and Application
Despite the progress, several challenges and knowledge gaps persist in the field.
Synthesis and Stability:
The synthesis of derivatives can be complex. For instance, the preparation of 3,9-bis(2,4-dichlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane requires refluxing in toluene (B28343) with a phosphotungstic acid catalyst for several hours. nih.gov
A significant hurdle in the application of certain derivatives is their inherent instability. DETOSU, a crucial monomer for polyorthoesters, is known to hydrolyze rapidly in the presence of water and spontaneously isomerize to an inactive form during storage, complicating its practical use. wikipedia.org
While efficient synthesis methods for the parent compound exist, they still often rely on acid catalysts. nasa.gov The hydrothermal method, while simple, requires specific additives like kaolin clay and boric acid. researchgate.net
Characterization and Purity:
For the parent compound, this compound, some commercial suppliers provide it for early discovery research without collected analytical data. This places the onus on the researcher to confirm the product's identity and purity, creating a potential knowledge gap and an extra step in the research process. sigmaaldrich.com
Application Limitations:
The primary application focus has been on polymer chemistry. While related spiro-compounds have been investigated for other uses, such as pesticides and antimalarial drugs, the full potential of the this compound framework in other fields like medicine or materials science remains largely unexplored. researchgate.netnih.gov
Future Outlook for this compound Research and Development
The future of this compound chemistry is promising, with clear avenues for further research and development.
Advanced Synthesis: A key goal will be the development of more robust, catalyst-free, and environmentally benign synthetic routes. Further refinement of hydrothermal or mechanochemical methods could provide scalable and greener alternatives to current protocols.
Novel Derivatives and Polymers: There is vast potential in designing and synthesizing novel derivatives with tailored functionalities. Research into creating more stable monomers for polyorthoester production is crucial to overcome the limitations of compounds like DETOSU. wikipedia.org This would enhance their reliability for use in advanced drug delivery systems.
Expanded Applications: A major future direction will be to explore applications beyond polymer science. Given the unique, rigid, and three-dimensional spirocyclic structure, these compounds could be investigated as building blocks for metal-organic frameworks (MOFs), advanced functional materials, or as scaffolds in medicinal chemistry. The exploration of the biological activity of various derivatives could uncover new therapeutic agents.
Computational and Structural Studies: Further computational modeling and advanced structural analysis will deepen the understanding of the structure-property relationships in this class of compounds. This will enable the rational design of new molecules with predictable conformational and chemical properties for specific, high-value applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4,8,10-Tetraoxaspiro[5.5]undecane derivatives, and how are reaction conditions optimized?
- The compound is typically synthesized via copolymerization with monomers like itaconic anhydride (IA) or N,N-dimethylacrylamide (DMA). Reaction conditions (e.g., molar ratios, temperature, and initiators) are optimized using design-of-experiment (DoE) approaches to balance reactivity and structural integrity. For example, NMR spectroscopy is critical for verifying spiroacetal incorporation and vinyl group retention .
Q. How is the structural integrity of this compound confirmed in copolymer networks?
- ¹H-NMR analysis identifies characteristic proton signals:
- 3.26 ppm : CH₂O groups in the spiroacetal ring.
- 4.66–5.68 ppm : Vinyl protons (CH₂=C).
- 6.32–6.58 ppm : Acrylamide protons (=CH₂).
Discrepancies in peak integration may indicate incomplete polymerization or side reactions .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- The compound is classified as acute oral toxicity category 4 and severe eye irritant category 2 (GHS). Researchers must use PPE (gloves, goggles) and work in fume hoods. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How does the spiroacetal moiety influence the controlled release of drugs in copolymer networks?
- The rigid spiroacetal structure enhances hydrolytic stability, enabling pH-dependent degradation. For instance, poly(HEMA-co-U) networks loaded with indomethacin show sustained release over 24–48 hours in simulated physiological conditions. Release kinetics are modeled using Higuchi or Korsmeyer-Peppas equations, with diffusion coefficients adjusted based on crosslink density .
Q. What experimental strategies resolve contradictions in copolymer composition data (e.g., NMR vs. FTIR)?
- Discrepancies arise from overlapping spectral signals (e.g., ether vs. ester groups). Multi-technique validation is essential:
- ¹³C-NMR clarifies carbon environments (e.g., sp³ vs. sp² hybridization).
- FTIR confirms functional groups (e.g., C=O at 1720 cm⁻¹).
- GPC assesses molecular weight distribution to rule out unreacted monomers .
Q. How are magnetic composites functionalized using this compound-based copolymers?
- Copolymers like poly(IA-co-U) are synthesized with Fe₃O₄ nanoparticles via in situ precipitation. The spiroacetal’s ether oxygen atoms coordinate with metal ions, enhancing nanoparticle dispersion. Functionalization with erythritol introduces hydroxyl groups for enzyme immobilization, verified by XPS (e.g., O 1s binding energy shifts) .
Q. What challenges arise in crystallographic analysis of spiroacetal derivatives, and how are they addressed?
- Spiroacetal chirality complicates X-ray diffraction. SHELX software (e.g., SHELXL-2018) refines structures using high-resolution data (≤1.0 Å). Twinning and disorder are mitigated via PLATON’s ADDSYM algorithm. Example: 3,3,9,9-Tetraphenyl derivatives exhibit axial chirality resolved via Flack parameter analysis .
Q. How do degradation mechanisms of poly(ortho ester)s incorporating spiroacetals vary with environmental conditions?
- Hydrolysis rates depend on pH and temperature. At pH 7.4, erosion follows surface-controlled kinetics, while acidic conditions (pH 5.0) trigger bulk degradation via acetal cleavage. Mass loss profiles are monitored gravimetrically, with LC-MS identifying degradation byproducts (e.g., diols) .
Methodological Tables
Table 1. Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| ¹H-NMR | 3.26 ppm (CH₂O), 5.68 ppm (vinyl CH₂) | |
| ¹³C-NMR | 105–110 ppm (sp³ carbons in spiroacetal) | |
| FTIR | 1720 cm⁻¹ (C=O stretch in acrylate) |
Table 2. Controlled Release Parameters for Poly(HEMA-co-U)
| Drug | Release Medium | t₅₀ (h) | Mechanism | Model (R²) |
|---|---|---|---|---|
| Indomethacin | pH 7.4 PBS | 18.2 | Fickian diffusion | Higuchi (0.98) |
| Quercetin | pH 5.0 acetate | 8.5 | Anomalous transport | Korsmeyer (0.95) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
